molecular formula C21H24N6O4 B6484349 ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate CAS No. 895008-81-8

ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B6484349
CAS No.: 895008-81-8
M. Wt: 424.5 g/mol
InChI Key: RYWVWSPJAOBUFS-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.18590327 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate (CAS Number: 895010-80-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H24N6O4
  • Molecular Weight : 424.5 g/mol
  • Functional Groups : It contains a piperazine ring and a pyrazolo[3,4-d]pyrimidin-5-yl moiety, which are significant in determining its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Wei et al. A54926Induction of apoptosis
Zheng et al. HepG20.28Kinase inhibition
Kumar et al. HCT1161.1Cell cycle arrest at SubG1/G1 phase

Case Studies

  • Wei et al. (2022) : This study evaluated the growth inhibition of A549 lung cancer cells by various pyrazole derivatives. The compound exhibited an IC50 value of 26 µM, indicating significant potency against this cancer cell line through apoptosis induction.
  • Zheng et al. (2022) : Focused on a new class of pyrazole derivatives, this research found that certain derivatives exhibited IC50 values as low as 0.28 µM against HepG2 liver cancer cells, suggesting strong anticancer activity potentially mediated by kinase inhibition.
  • Kumar et al. (2022) : Investigated the cytotoxic effects of pyrazole derivatives on HCT116 colon cancer cells, reporting an IC50 value of 1.1 µM and highlighting the compound's ability to induce cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Key Findings

Research has shown that certain pyrazole compounds can act as selective COX-2 inhibitors:

  • Selectivity Index : Compounds demonstrated selectivity towards COX-2 over COX-1, with some exhibiting inhibition percentages significantly higher than traditional anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies suggest that this compound promotes programmed cell death in cancer cells.
  • Kinase Inhibition : The ability to inhibit specific kinases involved in cancer progression is a notable mechanism through which this compound exerts its effects.
  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G1/S transition phase, preventing cancer cell proliferation.

Properties

IUPAC Name

ethyl 4-[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-3-31-21(30)25-10-8-24(9-11-25)18(28)13-26-14-22-19-16(20(26)29)12-23-27(19)17-7-5-4-6-15(17)2/h4-7,12,14H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWVWSPJAOBUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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